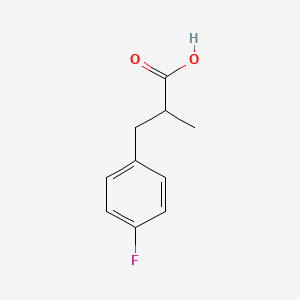

![molecular formula C15H10N2 B1339421 11H-Dibenzo[b,e]azepine-6-carbonitrile CAS No. 80012-69-7](/img/structure/B1339421.png)

11H-Dibenzo[b,e]azepine-6-carbonitrile

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

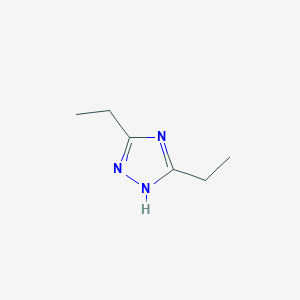

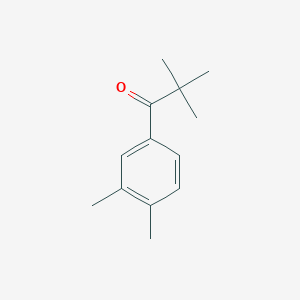

“11H-Dibenzo[b,e]azepine-6-carbonitrile” is a chemical compound with the molecular formula C15H10N2 . It crystallizes with two independent molecules in the asymmetric unit . The two benzene rings make dihedral angles of 60.32 (2) and 61.35 (3)° . The crystal packing is stabilized by weak π-π stacking interactions .

Synthesis Analysis

The compound was synthesized from 6-chlor-11H-dibenzo[b,e]azepine (1 mmol, 0.23 g) and sodium cyanide (1.1 mmol, 0.05 g) in 10 ml DMSO as solvent at 363 K for 5 h to afford the title compound .Molecular Structure Analysis

The molecular structure of “11H-Dibenzo[b,e]azepine-6-carbonitrile” is characterized by two benzene rings making dihedral angles of 60.32 (2) and 61.35 (3)° . The crystal packing is stabilized by weak π-π stacking interactions .Physical And Chemical Properties Analysis

The compound has a molecular weight of 218.25 . It has a predicted density of 1.14±0.1 g/cm3 . The melting point is 99-101 °C (in acetonitrile), and the predicted boiling point is 377.4±45.0 °C .Aplicaciones Científicas De Investigación

Crystallography and Structural Analysis

The compound “11H-Dibenzo[b,e]azepine-6-carbonitrile” crystallizes with two independent molecules in the asymmetric unit . The two benzene rings make dihedral angles of 60.32 (2) and 61.35 (3)° . The crystal packing is stabilized by weak π–π stacking interactions . This property can be useful in the field of crystallography and structural analysis.

Proteomics Research

The compound is also used as a specialty product for proteomics research . Proteomics is the large-scale study of proteins, particularly their structures and functions. This compound could be used in the study of protein structure, interactions, and functions.

Asymmetric Transfer Hydrogenation

Derivatives of N-substituted dibenzo[b,e]azepin-6-11-dione, which could potentially include “11H-Dibenzo[b,e]azepine-6-carbonitrile”, were used in asymmetric transfer hydrogenation . This process affords a pharmaceutically important chiral skeleton in excellent yields and enantioselectivities .

Agonists of the Human TRPA1 Receptor

A computational strategy was performed on a series of the 11H-dibenz[b,e]azepine and dibenz[b,f][1,4]oxazepine derivatives, which could potentially include “11H-Dibenzo[b,e]azepine-6-carbonitrile”, as potent agonists of the human TRPA1 receptor . The TRPA1 receptor is an ion channel in the cell membrane of many human and animal cells, and it plays a role in the sensation of pain and inflammation.

Safety and Hazards

The safety data sheet suggests avoiding dust formation, breathing mist, gas or vapors, and contact with skin and eyes . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Propiedades

IUPAC Name |

11H-benzo[c][1]benzazepine-6-carbonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10N2/c16-10-15-13-7-3-1-5-11(13)9-12-6-2-4-8-14(12)17-15/h1-8H,9H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABWGCWCVNGSQQM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=CC=CC=C2C(=NC3=CC=CC=C31)C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00576013 |

Source

|

| Record name | 11H-Dibenzo[b,e]azepine-6-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00576013 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

11H-Dibenzo[b,e]azepine-6-carbonitrile | |

CAS RN |

80012-69-7 |

Source

|

| Record name | 11H-Dibenzo[b,e]azepine-6-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00576013 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q & A

Q1: What is the structural significance of 11H-Dibenzo[b,e]azepine-6-carbonitrile?

A1: 11H-Dibenzo[b,e]azepine-6-carbonitrile is characterized by its two benzene rings connected to a seven-membered azepine ring with a nitrile group. X-ray crystallography studies reveal that the molecule crystallizes with two independent molecules in the asymmetric unit. The dihedral angles between the two benzene rings in these molecules are 60.32° and 61.35°, respectively []. This non-planar structure can be important for potential interactions with biological targets.

Q2: How is 11H-Dibenzo[b,e]azepine-6-carbonitrile utilized in pharmaceutical synthesis?

A2: 11H-Dibenzo[b,e]azepine-6-carbonitrile serves as a crucial starting material in the synthesis of epinastine hydrochloride []. The synthesis process involves several steps, including reduction with sodium borohydride, refining with fumaric acid, and cyclocondensation with cyanogen bromide. This highlights the significance of 11H-Dibenzo[b,e]azepine-6-carbonitrile as a building block in the multi-step synthesis of pharmaceutically relevant compounds.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

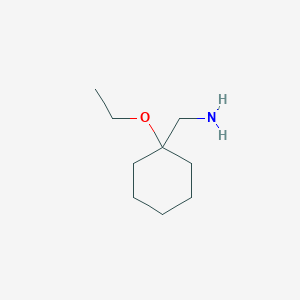

![1-Benzyl-3-bromo-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1339342.png)

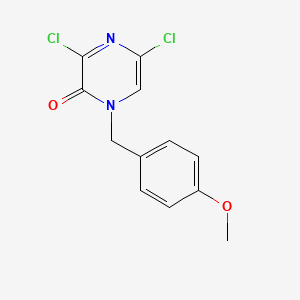

![2-Bromo-4,5,6,7-tetrahydrobenzo[b]thiophene](/img/structure/B1339346.png)

![3-Bromo-5-methylimidazo[1,2-a]pyridine](/img/structure/B1339347.png)

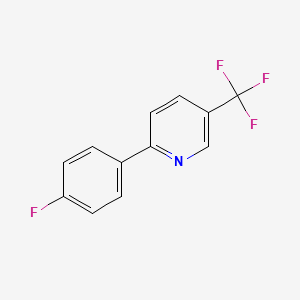

![2-[4-(1,1-Dimethylethyl)-1-cyclohexen-1-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B1339359.png)